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Compound of Interest

Compound Name: 5-Acetamido-2-bromopyridine

Cat. No.: B057883

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of
5-Acetamido-2-bromopyridine (CAS No: 29958-19-8), a key chemical intermediate in the
synthesis of pharmaceuticals and other bioactive molecules. This guide includes a summary of
its properties, detailed experimental protocols for its synthesis and characterization, and
workflow visualizations relevant to its application in research and development.

Core Physicochemical Properties

5-Acetamido-2-bromopyridine, also known as N-(6-bromopyridin-3-yl)acetamide, is a solid
crystalline compound. While extensive experimental data for this specific molecule is not widely
published, its properties can be understood through calculated values and comparison with
structurally similar compounds.

Table 1: Summary of Physicochemical Data for 5-Acetamido-2-bromopyridine
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Property Value / Information Source | Method
N-(6-bromopyridin-3-

IUPAC Name _
yl)acetamide

CAS Number 29958-19-8 [1]

Molecular Formula C7H7BrN20 [1]

Molecular Weight 215.05 g/mol [1]
Expected to be a solid

Appearance ) Inferred
crystalline powder
Data not available. Structurally
related compounds melt in the

Melting Point range of 150-260°C. (e.g., 2-
Acetamido-4-methyl-5-
bromopyridine: 151-155 °CJ[2]).
Not applicable (likely to

Boiling Point PP (lkely

decompose upon heating)

Calculated logP

13

Predicted using chemical

modeling software

Calculated pKa

Acidic (Amide N-H): ~16.5
Basic (Pyridine N): ~2.8

Predicted using chemical

modeling software

Calculated Water Solubility

2.8 g/L at 25°C

Predicted using chemical

modeling software

Qualitative Solubility

Likely soluble in polar organic
solvents such as methanol,
ethyl acetate, and
dichloromethane; sparingly

soluble in water.

Inferred from related

structures][3]

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis of 5-

Acetamido-2-bromopyridine and the determination of its key physicochemical properties.
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Synthesis of 5-Acetamido-2-bromopyridine via
Acetylation

This protocol describes the N-acetylation of 5-amino-2-bromopyridine using acetic anhydride.
The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl
carbon of the anhydride.

Materials:

5-amino-2-bromopyridine
o Acetic anhydride

o Pyridine (as solvent and catalyst) or another suitable base/solvent system like
dichloromethane with triethylamine.

e 1 M Hydrochloric acid (HCI)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

¢ Brine (saturated NaCl solution)

e Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)

o Standard laboratory glassware, magnetic stirrer, and heating mantle/ice bath.
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-
2-bromopyridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or
Nitrogen).[4]

« Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride
(1.5 equivalents) to the stirred solution dropwise.[4]
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Reaction: Allow the mixture to warm to room temperature and stir until the starting material is
consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously
add methanol to quench any excess acetic anhydride.

Work-up:

o Remove the solvent under reduced pressure (rotary evaporation). Co-evaporation with
toluene can help remove residual pyridine.[4]

o Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.

[4]

o Transfer the solution to a separatory funnel and wash sequentially with 1 M HCI to remove
pyridine, water, saturated aqueous NaHCOs to neutralize any remaining acid, and finally
with brine.[4]

Drying and Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate
under reduced pressure to yield the crude product.[4] The crude 5-Acetamido-2-
bromopyridine can be further purified by recrystallization or silica gel column
chromatography.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range

(typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

Dry, purified sample of 5-Acetamido-2-bromopyridine
Glass capillary tubes (one end sealed)
Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with mineral oil

Calibrated thermometer

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/10353221
https://pubchem.ncbi.nlm.nih.gov/compound/10353221
https://pubchem.ncbi.nlm.nih.gov/compound/10353221
https://pubchem.ncbi.nlm.nih.gov/compound/10353221
https://www.benchchem.com/product/b057883?utm_src=pdf-body
https://www.benchchem.com/product/b057883?utm_src=pdf-body
https://www.benchchem.com/product/b057883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Procedure:

Sample Preparation: Place a small amount of the dry sample on a clean surface. Gently tap
the open end of a capillary tube into the sample to collect a small amount of powder.[5]

o Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the
closed end. The sample should be tightly packed to a height of 2-3 mm.[5]

o Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point
apparatus.

e Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting
temperature. This allows for a more precise measurement in the subsequent trial.

e Accurate Determination:

o Use a fresh sample and allow the apparatus to cool to at least 20°C below the
approximate melting point.

o Begin heating. Once the temperature is about 15°C below the expected melting point,
reduce the heating rate to 1-2°C per minute.

o Record the temperature at which the first drop of liquid is observed (onset of melting).

o Record the temperature at which the entire sample has turned into a clear liquid
(completion of melting).

e Reporting: The melting point is reported as the range between the onset and completion
temperatures. For high accuracy, the determination should be repeated at least twice.

Determination of Partition Coefficient (logP) by Shake-
Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a
critical parameter in drug discovery for predicting absorption and distribution. The shake-flask
method is the traditional and most reliable technique for its determination.
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Materials:

Purified 5-Acetamido-2-bromopyridine

n-Octanol (reagent grade)

Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)

Volumetric flasks, separatory funnels, or vials

Mechanical shaker or rotator

Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:

e Phase Saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4)
together for at least 24 hours to ensure mutual saturation. Allow the phases to separate
completely before use.[6]

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,
DMSO).[7]

 Partitioning:

o Add a known volume of the saturated aqueous phase and a known volume of the
saturated n-octanol phase to a vial. The volume ratio can be adjusted depending on the
expected lipophilicity of the compound.[6]

o Add a small aliquot of the compound's stock solution.

o Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to
reach equilibrium between the two phases.[7]

» Phase Separation: Centrifuge the vial to ensure a clean separation of the agueous and
organic layers.
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» Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous).
Determine the concentration of the compound in each phase using a suitable analytical
method like HPLC-UV.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

organic phase to the concentration in the aqueous phase:
o P =[Concentration]o.tanol / [COncentration]agueous

e logP Value: The final logP is the base-10 logarithm of the partition coefficient:
o logP = log1o(P)[8]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis, characterization, and
application of 5-Acetamido-2-bromopyridine.
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Caption: Workflow for the synthesis of 5-Acetamido-2-bromopyridine.
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Caption: Role of intermediates in a general drug discovery pipeline.
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Caption: Experimental workflow for shake-flask logP determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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